3,4,5-三溴-1-硝基-1H-吡唑

描述

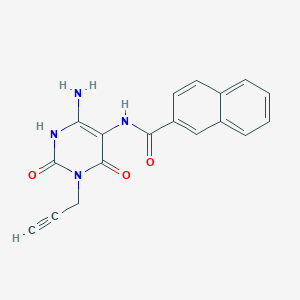

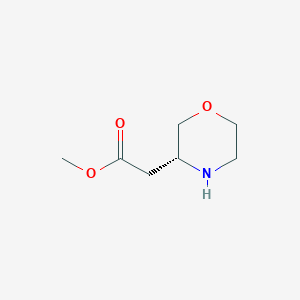

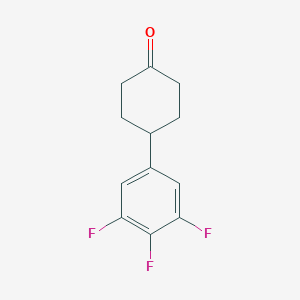

3,4,5-Tribromo-1-nitro-1H-pyrazole is a chemical compound with the molecular formula C3Br3N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Pyrazoles, including 3,4,5-Tribromo-1-nitro-1H-pyrazole, can be synthesized through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from them .Molecular Structure Analysis

The molecular weight of 3,4,5-Tribromo-1-nitro-1H-pyrazole is 349.76 g/mol . The linear formula of this compound is C3Br3N3O2 .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis

3,4,5-Tribromo-1-nitro-1H-pyrazole is insoluble in water but soluble in Chloroform . The exact physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.科学研究应用

1. 高能密度材料的潜力

3,4,5-三硝基-1H-吡唑及其衍生物已被研究作为高能密度材料的潜在用途。量子化学处理已被应用于评估它们的几何和电子结构、热力学性质、晶体密度和爆轰性质。包括 3,4,5-三硝基-1H-吡唑在内的这些化合物已显示出与 RDX 和 HMX 等众所周知的能量材料相当的性能 (Ravi 等,2010).

2. 反应性和合成

3,4,5-三硝基-1H-吡唑的合成是通过 3,5-二硝基吡唑的硝化实现的。该化合物与氨、脂肪胺和其他试剂反应,通常进行亲核取代。这些反应导致各种取代的吡唑,表明其在合成化学中的反应性和多功能性 (Dalinger 等,2013).

3. 硝基吡唑的合成和研究

硝基吡唑,包括 3,4,5-三硝基-1H-吡唑的变体,已被合成并研究其作为高能材料的潜力。这些化合物因其比 TNT 更高的能量和更低的敏感性而著称,使其成为爆炸物和相关领域研究的候选者 (Old Jun-lin,2014).

4. 除草剂应用

吡唑硝基苯基醚,一类与 3,4,5-三硝基-1H-吡唑相关的物质,已被发现具有除草剂作用。这些化合物抑制原卟啉原 IX 氧化酶,对窄叶杂草物种表现出显着的活性。这表明 3,4,5-三硝基-1H-吡唑衍生物具有潜在的农业应用 (Clark,1996).

5. 高能材料的胺化研究

已经探索了像 3,5-二硝基-1H-吡唑这样的硝基吡唑的胺化,以了解不同氨基取代基对这些化合物的结构和能量性质的影响。此类研究对于设计下一代高能材料至关重要 (Zhao 等,2014).

安全和危害

属性

IUPAC Name |

3,4,5-tribromo-1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPFYEWNZFBALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547291 | |

| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Tribromo-1-nitro-1H-pyrazole | |

CAS RN |

104599-40-8 | |

| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)